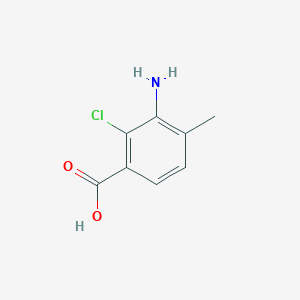

3-Amino-2-chloro-4-methylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-2-chloro-4-methylbenzoic acid is an organic compound with the molecular formula C8H8ClNO2. It is characterized by the presence of amino, chloro, and methyl functional groups attached to a benzoic acid core. This compound is known for its applications in pharmaceutical and chemical research due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-chloro-4-methylbenzoic acid typically involves the chlorination of 3-amino-4-methylbenzoic acid. One common method includes the use of N-chlorosuccinimide (NCS) in the presence of a solvent like dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure regioselectivity, resulting in the chlorination at the desired position .

Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step processes starting from readily available precursors such as toluene derivatives. The process includes nitration, reduction, and subsequent chlorination steps, optimized for high yield and purity .

Types of Reactions:

Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, often replaced by other functional groups like hydroxyl or alkoxy groups.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the chloro group is replaced by various aryl or alkyl groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products:

- Substituted benzoic acids

- Nitrobenzoic acids

- Aminobenzoic acids

Scientific Research Applications

3-Amino-2-chloro-4-methylbenzoic acid is widely used in various fields of scientific research:

Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Used in the study of enzyme interactions and as a building block for bioactive compounds.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-amino-2-chloro-4-methylbenzoic acid largely depends on its functional groups. The amino group can form hydrogen bonds with biological targets, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

2-Amino-3-methylbenzoic acid: Lacks the chloro group, making it less reactive in certain substitution reactions.

3-Amino-4-methylbenzoic acid:

3-Chloro-2-methylbenzoic acid: Lacks the amino group, altering its biological activity and chemical reactivity

Uniqueness: 3-Amino-2-chloro-4-methylbenzoic acid is unique due to the presence of both amino and chloro groups, which provide a versatile platform for various chemical modifications and biological interactions. This dual functionality makes it a valuable compound in both synthetic chemistry and pharmaceutical research .

Biological Activity

3-Amino-2-chloro-4-methylbenzoic acid, a derivative of benzoic acid, has garnered attention for its diverse biological activities. This article synthesizes available research findings, highlighting its antibacterial properties, potential as a quorum sensing inhibitor, and molecular interactions.

Chemical Structure and Properties

The chemical formula of this compound is C8H8ClNO2. It features an amino group, a chlorine atom, and a methyl group attached to the benzoic acid backbone. The structural characteristics contribute to its biological activity, particularly in interactions with bacterial systems and cellular receptors.

Antibacterial Activity

Research has demonstrated that derivatives of benzoic acid, including this compound, exhibit significant antibacterial activity. A study focusing on various benzoic acid derivatives revealed that certain compounds showed minimum inhibitory concentrations (MIC) ranging from 1 to 5 µg/mL against both Gram-positive and Gram-negative bacteria .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 1 - 5 | Staphylococcus aureus |

| Escherichia coli | ||

| Pseudomonas aeruginosa |

Quorum Sensing Inhibition

Quorum sensing (QS) is a mechanism used by bacteria to regulate gene expression in response to population density. Inhibition of QS can prevent biofilm formation and virulence factor expression. A study indicated that related compounds demonstrated significant inhibition of biofilm formation in Pseudomonas aeruginosa PAO1 at concentrations of 2 mM and 3 mM, with the most effective compound showing a 67% inhibition rate at the higher concentration . This suggests that this compound could serve as a potential QS inhibitor.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets. For instance, theoretical calculations indicated binding affinities with COVID-19 proteins in the range of -6.6 to -5.3 kcal/mol, suggesting potential antiviral activity . These findings underscore the compound's versatility in targeting different biological pathways.

Case Studies

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, researchers tested the antibacterial efficacy of various benzoic acid derivatives against common pathogens. The results highlighted that derivatives including this compound exhibited notable inhibition zones in agar diffusion tests, correlating with their MIC values .

Case Study 2: Quorum Sensing Inhibition

Another investigation focused on the impact of this compound on biofilm formation by Pseudomonas aeruginosa. The study utilized crystal violet staining to quantify biofilm biomass, revealing significant reductions in biofilm formation when treated with the compound at specified concentrations .

Properties

Molecular Formula |

C8H8ClNO2 |

|---|---|

Molecular Weight |

185.61 g/mol |

IUPAC Name |

3-amino-2-chloro-4-methylbenzoic acid |

InChI |

InChI=1S/C8H8ClNO2/c1-4-2-3-5(8(11)12)6(9)7(4)10/h2-3H,10H2,1H3,(H,11,12) |

InChI Key |

DCIJXGBSLHCPOX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)Cl)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.